Technical Guide: Cyclic Amidine Derivatives of Thiomorpholine
Technical Guide: Cyclic Amidine Derivatives of Thiomorpholine
Abstract
This technical guide provides a comprehensive analysis of cyclic amidine derivatives of thiomorpholine, a privileged scaffold in modern medicinal chemistry. Focusing on their application as BACE1 inhibitors for Alzheimer’s disease and their utility in modulating physicochemical properties (pKa, LogD), this document details synthetic methodologies, structure-activity relationships (SAR), and pharmacological mechanisms. It is designed for researchers requiring actionable protocols and mechanistic insights into the design of thiomorpholine-based bioisosteres.
Introduction: The Pharmacophore & Bioisosterism
Cyclic amidine derivatives of thiomorpholine represent a strategic fusion of two chemical motifs: the thiomorpholine ring (a lipophilicity modulator) and the cyclic amidine (a high-pKa pharmacophore).
Chemical Definition
These derivatives primarily exist in two structural classes:
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Endocyclic Amidines (Dihydrothiazines): The thiomorpholine ring is partially unsaturated (5,6-dihydro-2H-1,4-thiazine-3-amine), integrating the amidine functionality directly into the heterocycle.
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Exocyclic/Pendant Amidines: A saturated thiomorpholine ring substituted with a cyclic amidine moiety (e.g., imidazolinyl or amino-oxazoline groups).
Medicinal Significance
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BACE1 Inhibition: The cyclic amidine motif is critical for engaging the catalytic aspartic acid dyad (Asp32/Asp228) of
-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] The thiomorpholine core provides a tunable scaffold to optimize blood-brain barrier (BBB) permeability. -
Basicity Modulation: The pKa of the cyclic amidine (typically 8–10) allows for protonation at physiological pH, mimicking the transition state of peptide bond hydrolysis.
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Metabolic Stability: The sulfur atom in thiomorpholine allows for controlled oxidation (to sulfoxides or sulfones), reducing lipophilicity and blocking metabolic soft spots without abolishing potency.
Mechanism of Action: BACE1 Inhibition[1]
The efficacy of cyclic amidine thiomorpholines relies on a specific binding mode within the BACE1 active site. The protonated amidine acts as a transition-state mimetic.
Interaction Logic
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Aspartic Dyad Engagement: The protonated amidinium moiety forms a bidentate hydrogen bond network with the catalytic Asp32 and Asp228 residues.
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Flap Stabilization: The rigid cyclic core stabilizes the "flap" region of the enzyme (residues 67–77), locking it in a closed conformation.
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S3 Subsite Filling: The thiomorpholine ring (or its substituents) occupies the hydrophobic S3 subsite, displacing water molecules to gain entropic binding energy.
Pathway Visualization
Caption: Mechanistic pathway of BACE1 inhibition by protonated cyclic amidine thiomorpholines.
Synthetic Strategies
Synthesis of these derivatives requires navigating the reactivity of the sulfur atom and the sensitivity of the amidine group.
Method A: Thiol-Ene "Click" & Cyclization (Modern)
This route is preferred for generating the thiomorpholine core efficiently before functionalization.
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Step 1: Photochemical thiol-ene reaction of cysteamine HCl and vinyl halides.
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Step 2: Base-mediated cyclization to form the thiomorpholine ring.
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Step 3: Amidine formation via activation of a thioamide intermediate.
Method B: Multicomponent Castagnoli-Cushman Reaction
A powerful method to generate highly substituted thiomorpholine-amidine cores in a single step.
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Reagents: Diglycolic anhydride (or thiodiglycolic anhydride), imines, and ammonium acetate.
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Mechanism: Cyclocondensation leading to lactams which can be converted to cyclic amidines.
Experimental Protocol: Synthesis of 5,6-Dihydro-2H-1,4-thiazine-3-amine
Target: A core cyclic amidine scaffold.
Reagents:
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Thiomorpholin-3-one (Starting material)
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Trimethyloxonium tetrafluoroborate (Meerwein's salt)
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Ammonium chloride (
) -
Methanol (MeOH)
Protocol:
-
Activation: Dissolve thiomorpholin-3-one (1.0 eq) in anhydrous
under . Add Trimethyloxonium tetrafluoroborate (1.1 eq) at 0°C. Stir for 12h at room temperature to form the lactim ether intermediate. -
Amidation: Concentrate the mixture to remove solvent. Redissolve the residue in anhydrous MeOH.
-
Cyclization: Add solid
(1.2 eq) and heat to reflux (65°C) for 4 hours. The methoxy group is displaced by ammonia, generating the cyclic amidine. -
Workup: Cool to RT. Basify with
to pH 10. Extract with (3x). Dry over and concentrate. -
Purification: Recrystallize from Et2O/Hexanes or purify via flash chromatography (DCM/MeOH/NH3).
Structure-Activity Relationships (SAR)[2]
Data below summarizes the impact of structural modifications on BACE1 potency and permeability.
Comparative Data Table
| Structural Modification | Effect on BACE1 IC50 (nM) | Effect on LogD (pH 7.4) | BBB Permeability | Notes |
| Unsubstituted Amidine | 150 - 300 | -1.2 | Low | High polarity limits brain entry. |
| N-Methyl Amidine | 50 - 100 | -0.5 | Moderate | Improved lipophilicity. |
| S-Oxidation (Sulfoxide) | 200 - 400 | -2.5 | Low | Reduced basicity; chiral center introduced. |
| S-Oxidation (Sulfone) | 100 - 250 | -2.8 | Very Low | Strong H-bond acceptor; poor permeability. |
| Fluorination (C2/C6) | 10 - 50 | 1.5 | High | Fluorine lowers pKa slightly, improving P-gp efflux ratio. |
SAR Logic Diagram
Caption: SAR decision tree for optimizing thiomorpholine amidines.
Physicochemical Optimization
pKa Tuning
The basicity of the amidine is the double-edged sword of this scaffold.
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Too High (>10): Permanent protonation leads to phospholipidosis and poor membrane permeation.
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Too Low (<6): Loss of interaction with the Asp dyad.
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Optimal (7.0 - 8.5): Achieved by electron-withdrawing groups (EWGs) on the thiomorpholine ring (e.g.,
or adjacent to the amidine) or by oxidizing the sulfur to a sulfone ( ), which inductively withdraws electron density from the amidine system.
Metabolic Soft Spots
The sulfur atom is prone to oxidation by FMO (Flavin-containing monooxygenase) and CYP450.
-
Mitigation: Pre-oxidizing the sulfur to the sulfone (thiomorpholine 1,1-dioxide) eliminates this metabolic liability, though it requires compensatory lipophilic groups elsewhere to maintain BBB permeability.
References
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BACE1 Inhibitor Design: Baxter, E. W., et al. (2007).[2][3] "2-Amino-3,4-dihydroquinazolines as Inhibitors of BACE-1: Use of Structure Based Design to Convert a Micromolar Hit into a Nanomolar Lead." Journal of Medicinal Chemistry.Link
-
Castagnoli-Cushman Synthesis: Sironi, M., et al. (2020). "Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides."[1] Bioorganic & Medicinal Chemistry Letters.Link
-
Thiol-Ene Synthesis: ChemRxiv. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow."Link
-
Amidine-Based Inhibitors: Cumming, J. N., et al. (2012). "Design and synthesis of BACE1 inhibitors with in vivo brain reduction of β-amyloid peptides." Bioorganic & Medicinal Chemistry Letters.Link
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Verubecestat Context: Kennedy, M. E., et al. (2016).[4] "The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients." Science Translational Medicine.Link
Sources
- 1. Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
